

Application Note: Flow Cytometry Analysis of LRBA-Positive Cells

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Compound of Interest

Compound Name: LBA-3

Cat. No.: B12376179

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide-responsive beige-like anchor (LRBA) protein is an intracellular protein crucial for regulating immune responses and vesicular trafficking.[1][2] LRBA deficiency is a primary immunodeficiency characterized by a broad range of clinical manifestations, including autoimmunity, recurrent infections, and inflammatory bowel disease.[1] Flow cytometry offers a rapid and sensitive method for the detection and quantification of LRBA protein expression in peripheral blood mononuclear cells (PBMCs), aiding in the screening and diagnosis of LRBA deficiency.[1] This application note provides a detailed protocol for the analysis of LRBA-positive cells using intracellular flow cytometry.

Principle

The detection of intracellular LRBA by flow cytometry involves the fixation and permeabilization of cells to allow for the entry of fluorochrome-conjugated antibodies specific to the LRBA protein.[3][4] Following staining, the cells are analyzed on a flow cytometer to quantify the percentage of LRBA-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of LRBA expression.[1]

Experimental Protocols

Preparation of Single-Cell Suspension from Whole Blood

This protocol outlines the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood, a common starting material for this analysis.

Materials:

- Whole blood collected in EDTA or heparin tubes[5]
- Phosphate-buffered saline (PBS), pH 7.4[6]
- Ficoll-Paque PLUS
- Centrifuge

Procedure:

- Dilute the whole blood 1:1 with PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube, avoiding mixing of the layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
- Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new centrifuge tube.
- Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300-400 x g for 10 minutes at 4°C.[6] Discard the supernatant.
- Repeat the wash step twice.
- Resuspend the cell pellet in an appropriate buffer for cell counting and viability assessment (e.g., using trypan blue).

- Adjust the cell concentration to 1×10^6 cells/mL in cell staining buffer.[4]

Intracellular Staining Protocol for LRBA

This protocol describes the fixation, permeabilization, and staining of PBMCs for intracellular LRBA detection.

Materials:

- Prepared single-cell suspension (1×10^6 cells per sample)[4]
- Cell Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide.[6]
- Fixation Buffer: 1% paraformaldehyde in PBS.[4]
- Permeabilization Buffer: 0.1% Saponin in Cell Staining Buffer.[4]
- Anti-LRBA antibody, fluorochrome-conjugated.
- Isotype control antibody, fluorochrome-conjugated.
- FACS tubes.

Procedure:

- Cell Surface Staining (Optional): If cell surface markers are being analyzed in conjunction with LRBA, perform surface staining prior to fixation and permeabilization as the fixation process may alter surface epitopes.[3] a. Add conjugated primary antibodies for surface markers to the cell suspension.[5] b. Incubate for 20-30 minutes at 4°C in the dark. c. Wash the cells twice with 2 mL of cold Cell Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[6]
- Fixation: a. Resuspend the cell pellet in 1 mL of Fixation Buffer per 1×10^6 cells.[4] b. Incubate for 15 minutes at room temperature.[4] c. Wash the cells by adding 2 mL of Cell Staining Buffer and centrifuging at 400 x g for 5 minutes. Discard the supernatant.
- Permeabilization: a. Resuspend the fixed cells in 2 mL of Permeabilization Buffer.[4] b. Centrifuge at 400 x g for 5 minutes at room temperature and discard the supernatant.[4]

- Intracellular Staining: a. Resuspend the permeabilized cell pellet in the primary anti-LRBA antibody (or isotype control) diluted to the optimal concentration in Permeabilization Buffer. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with 2 mL of Permeabilization Buffer, centrifuging at 350 x g for 5 minutes after each wash.[\[4\]](#)
- Final Resuspension: a. Resuspend the cell pellet in 200-500 µL of Cell Staining Buffer for analysis on the flow cytometer.[\[4\]](#)[\[6\]](#)

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized for clear comparison.

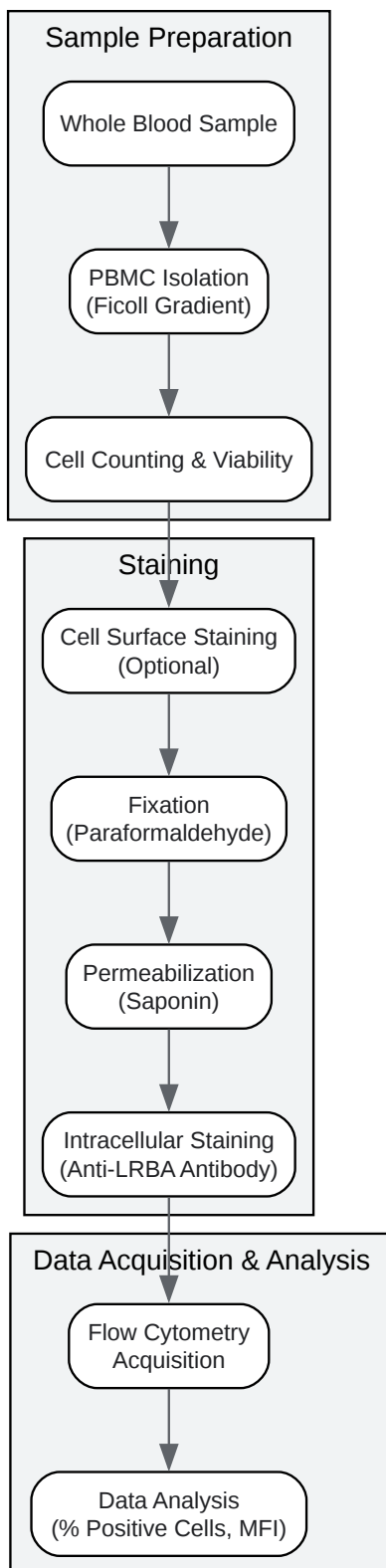
Table 1: Flow Cytometry Analysis of LRBA Expression in Patient Samples

Sample ID	Cell Type	% LRBA Positive Cells	Mean Fluorescence Intensity (MFI) of LRBA	MFI Ratio (Stimulated vs. Unstimulated)
Healthy Donor 1	PBMCs	95.2	5432	2.8
Patient 1	PBMCs	5.3	256	1.2
Patient 2	PBMCs	45.8	1578	1.5
Patient 3 (Normal)	PBMCs	94.8	5210	2.6 [1]
Patient 4 (Reduced)	PBMCs	30.1	980	1.4 [1]
Patient 5 (Absent)	PBMCs	2.1	150	1.1 [1]

Note: The MFI ratio of stimulated versus unstimulated PBMCs can be a key diagnostic parameter.[\[1\]](#) Phytohaemagglutinin (PHA) can be used to stimulate PBMCs to upregulate LRBA expression.[\[1\]](#)

Visualizations

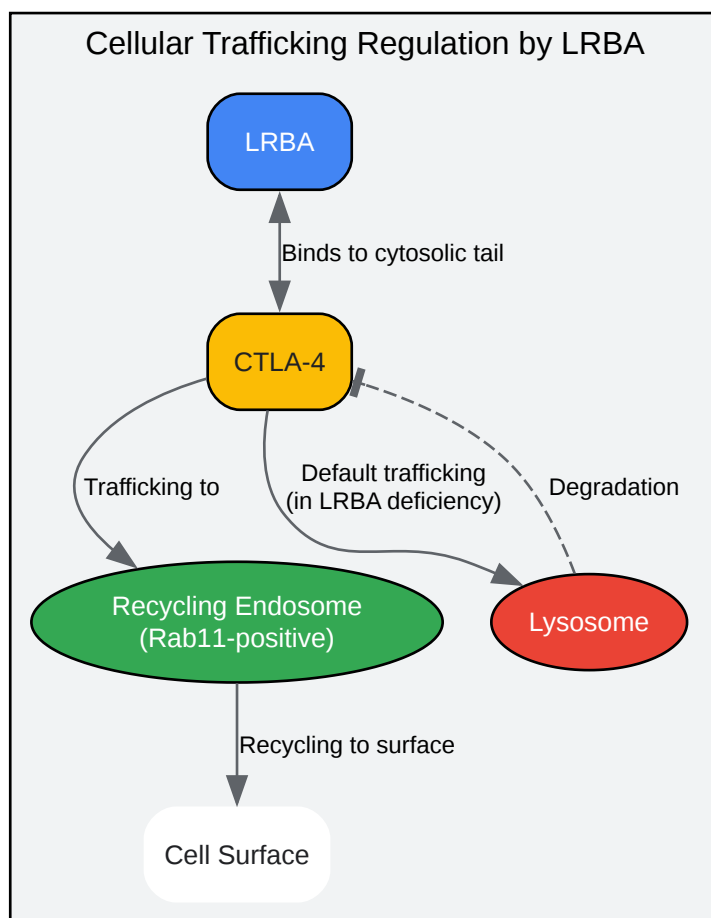
Experimental Workflow



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Caption: Workflow for LRBA intracellular flow cytometry.

LRBA Signaling Pathway



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Caption: LRBA's role in CTLA-4 trafficking.

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